molecular formula C23H20ClNO3S B13377006 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13377006
M. Wt: 425.9 g/mol
InChI Key: FLKIUXABHPZTPP-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials might include indole derivatives, chlorinating agents, and various substituents. Common reaction conditions include:

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are often used.

    Catalysts: Acid or base catalysts may be employed to facilitate certain steps.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, nitro groups, sulfonic acid groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, indole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds. The specific biological activity of this compound would depend on its interaction with biological targets.

Medicine

In medicine, such compounds might be explored for their therapeutic potential. They could be investigated for their ability to modulate biological pathways involved in diseases.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties might make it suitable for specific applications.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-chloro-2-methylindole: Another indole derivative with potential biological activity.

    3-hydroxy-2-methyl-4H-pyran-4-one: A compound with a similar hydroxyl group and potential biological activity.

Uniqueness

What sets 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and substituents. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H20ClNO3S

Molecular Weight

425.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C23H20ClNO3S/c1-14-5-3-4-6-16(14)13-25-19-9-8-17(24)11-18(19)23(28,22(25)27)12-20(26)21-10-7-15(2)29-21/h3-11,28H,12-13H2,1-2H3

InChI Key

FLKIUXABHPZTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(S4)C)O

Origin of Product

United States

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